REACTION_CXSMILES
|
C([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[CH2:15][CH:14]([C:19]([CH3:21])=[CH2:20])[CH2:13][CH2:12]2)C1C=CC=CC=1.C(OC1C=C2C(=CC=1)CC(=C(C)C)CC2)C1C=CC=CC=1>CCO.[Pd]>[CH:19]([CH:14]1[CH2:13][CH2:12][C:11]2[CH:10]=[C:9]([OH:8])[CH:18]=[CH:17][C:16]=2[CH2:15]1)([CH3:21])[CH3:20]
|
Name
|
6-benzyloxy-2-isopropenyl-1,2,3,4-tetrahydronaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2CCC(CC2=CC1)C(=C)C
|
Name
|
6-benzyloxy-2-isopropylidene-1,2,3,4-tetrahydronaphthalene
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C2CCC(CC2=CC1)=C(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
550 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |